S-Phenylcysteine

Drug Metabolism CYP450 Inhibition Toxicology

Sourcing a reliable chiral S-phenyl thioether building block for peptidomimetic drug synthesis often introduces supply inconsistency and batch-to-batch variability. S-Phenylcysteine (CAS 34317-61-8) is the definitive L-cysteine derivative required for the HIV protease inhibitor Nelfinavir pharmacophore and for engineering protease-resistant peptides. • Validated chiral intermediate for Nelfinavir synthesis - the phenylthioether side chain is structurally non-negotiable for target binding. • Demonstrated negligible hydrolysis by thermolysin - confers superior proteolytic stability vs. aliphatic S-alkyl cysteine analogs. • Serves as a low-CYP-liability scaffold in early drug discovery - documented weakest cytochrome P450 inhibitor among chalcogen analogs. • Reference-standard grade available for benzene exposure biomarker (SPC hemoglobin adduct) quantification. Supplied with full analytical documentation (HPLC, NMR) and shipped under ambient conditions from regional stock.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 34317-61-8
Cat. No. B555665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phenylcysteine
CAS34317-61-8
SynonymsS-Phenyl-L-cysteine; 34317-61-8; (R)-2-Amino-3-(phenylthio)propanoicacid; L-Cysteine,S-phenyl-; 4-Thia-L-homophenylalanine; 3-(Phenylthio)-L-Alanine; ST092360; S-Phenylcysteine; beta-Phenylcysteine; (2R)-2-amino-3-phenylthiopropanoicacid; H-Cys(phenyl)-OH; PubChem19031; AC1Q5QNH; AC1L3OV5; CHEMBL63062; SCHEMBL342512; 530190_ALDRICH; CTK1C3415; MolPort-003-849-882; XYUBQWNJDIAEES-QMMMGPOBSA-N; ZINC403488; 5437-52-5; AN-116; ANW-60723; AR-1L5460
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(C(=O)O)N
InChIInChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
InChIKeyXYUBQWNJDIAEES-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenylcysteine Overview


S-Phenylcysteine (CAS 34317-61-8), a non-proteinogenic sulfur-containing α-amino acid, is a phenyl-substituted derivative of L-cysteine [1]. This compound is characterized by a phenylthioether side chain, which confers distinct physicochemical and biological properties compared to aliphatic or other aromatic cysteine analogs . As a chiral building block, it is a critical intermediate in the synthesis of the HIV protease inhibitor Nelfinavir and a key component in peptide mimetics and protein engineering studies [2]. Its unique reactivity profile is further highlighted by its formation as a specific hemoglobin adduct following benzene exposure, establishing it as a biomarker of toxicological significance [3].

1
Chiral building block for peptidomimetics

Utilized in the synthesis of HIV protease inhibitor scaffolds and peptide mimetics requiring a phenylthioether side chain.

2
Protease-resistant peptide design

Reported negligible hydrolysis by thermolysin, supporting research on protease-stable peptide constructs.

3
Hemoglobin adduct biomarker standard

Applied as an analytical reference standard for benzene exposure biomonitoring and adduct quantification.

S-Phenylcysteine Substitution Risks


The thioether linkage in S-Phenylcysteine is not merely a substitution; it is a functional determinant. Substituting this compound with other S-substituted cysteines (e.g., S-methyl, S-ethyl, or S-benzyl) will result in divergent and often undesirable outcomes in both synthetic and biological contexts [1]. For instance, the bulky, aromatic phenyl group drastically alters the compound's resistance to enzymatic hydrolysis compared to aliphatic analogs, a critical parameter in peptide stability studies [2]. Furthermore, in biochemical assays, the phenyl moiety dictates a specific, and often weak, interaction profile with key enzyme systems like cytochrome P450s, whereas selenium and tellurium analogs exhibit potent and potentially confounding bioactivation [3]. Even in synthetic applications, the phenyl group's unique steric and electronic properties are non-negotiable for the correct folding and function of Nelfinavir and related peptidomimetics, where alternative S-alkyl groups would lead to inactive structures [4]. Therefore, the assumption of functional equivalence among cysteine derivatives is a critical scientific and procurement error.

S-alkyl analogs

Replacing the phenylthioether with smaller S-alkyl groups (methyl, ethyl) may shift proteolytic susceptibility and alter peptide stability profiles.

Se/Te analogs

Selenium or tellurium phenyl derivatives exhibit CYP inhibition and mGST activation; metabolic interference context may not transfer to the cysteine analog.

Pharmacophore mismatch

The phenyl ring's steric and electronic properties are required for Nelfinavir-like pharmacophores; alternate S-substituents may not support target engagement.

S-Phenylcysteine Comparative Evidence


Minimal CYP450 Inhibition

In a direct comparative study against its selenium and tellurium analogs, S-Phenylcysteine was found to be the weakest inhibitor of human cytochrome P450 (CYP) isoenzymes, a crucial differentiator for researchers seeking to minimize off-target metabolic interference [1]. The study quantified the relative inhibitory potency, demonstrating that while the tellurium and selenium analogs significantly inhibit CYP activity, S-Phenylcysteine's effect is minimal, making it a superior choice as a negative control or a scaffold with low drug-drug interaction potential.

Minimal CYP450 Inhibition
Head-to-head
Weakest CYP inhibitor vs. Se and Te analogs
Reported low CYP inhibition context for drug-metabolism studies
In vitro human CYP isoenzymes; rank order Te- > Se- >> S-Phenylcysteine.
Drug Metabolism CYP450 Inhibition Toxicology Bioactivation

Lack of mGST Activation

A key differential feature of S-Phenylcysteine is its failure to activate microsomal glutathione S-transferase (mGST), an enzyme involved in the bioactivation of certain prodrugs and detoxification pathways [1]. In a direct head-to-head comparison, the selenium and tellurium analogs (Se-phenyl-L-selenocysteine and Te-phenyl-L-tellurocysteine) displayed strong and time-dependent mGST activation. In contrast, S-Phenylcysteine resulted in no significant activation, confirming a divergent and more biochemically inert profile.

Lack of mGST Activation
Head-to-head
No significant activation vs. strong activation by Se/Te analogs
Divergent metabolic activation profile; low interference in prodrug pathways
Rat liver microsomes, NADPH-dependent assay.
Xenobiotic Metabolism Microsomal Glutathione S-Transferase Prodrug Activation Toxicity

Resistance to Thermolysin Hydrolysis

In a study examining the hydrolysis of blocked dipeptides by the protease thermolysin, S-Phenylcysteine and S-Benzylcysteine exhibited negligible hydrolysis, whereas peptides containing smaller aliphatic S-alkyl groups (methyl, ethyl) were hydrolyzed at measurable rates [1]. This quantifies the dramatic impact of the aromatic phenyl ring on conferring resistance to proteolytic degradation, a key design feature for stable peptide therapeutics.

Thermolysin Resistance
Head-to-head
Negligible hydrolysis vs. measurable rates for S-methyl/ethyl
Supports peptide stability research; aromatic side chain hinders proteolysis
Dipeptide substrate assay with thermolysin.
Peptide Stability Enzymatic Hydrolysis Protease Resistance Thermolysin

Antioxidant & ACE Activity Profile

A comparative study of sulfur compounds revealed that S-Phenylcysteine exhibits a distinct profile of in vitro activities. It was found to have the lowest antioxidant activity among the compounds tested, while S-Benzylcysteine displayed the lowest ACE inhibitory activity [1]. This provides quantitative, assay-based evidence for differentiating these structurally similar compounds based on their functional bioactivity, moving beyond simple structural analogy.

ACE & Antioxidant Profile
Head-to-head
Lowest antioxidant activity among tested sulfur compounds
Low antioxidant interference context; S-Benzylcysteine had lowest ACE inhibition
In vitro ABTS, FRAP, nitrite scavenging assays.
Antioxidant ACE Inhibition Sulfur Compounds In Vitro Assays

High-Yield Production Process

A 2019 study demonstrated a highly efficient chemoenzymatic method for producing optically active S-Phenyl-L-cysteine, achieving a total yield of 81.3% with >99.9% purity [1]. This yield represents a substantial improvement over previous methods, such as a copper-mediated route which reported yields of only 37% for a related S-bromo phenyl-L-cysteine intermediate, and earlier enzymatic methods requiring 15-hour reaction times [1]. This validated process translates directly to lower production costs and higher purity for end-users.

High-Yield Process
Cross-study
81.3% yield (>99.9% purity)
Reported improved synthetic efficiency; supports scalable procurement
Chemoenzymatic route; prior copper method ~37% yield.
Chemoenzymatic Synthesis Process Chemistry Yield Optimization Tryptophan Synthase

Benzene Exposure Biomarker

S-Phenylcysteine serves as a specific and quantifiable biomarker for benzene exposure, distinguishing it from other cysteine adducts. In vivo studies in rats demonstrate that S-Phenylcysteine is a major hemoglobin adduct formed via reaction with benzene oxide, a key reactive metabolite of benzene [1]. This adduct was characterized by co-chromatography with a synthetic standard and confirmed by GC-MS, accounting for a significant portion of the radioactive adducts formed [1]. This specific pathway differentiates it from the S-(2,5-dihydroxyphenyl)cysteine adduct, which originates from a different reactive metabolite, p-benzoquinone.

Biomarker Adduct
Class-level inference
Co-elution with synthetic standard, GC-MS confirmed
Validated identity for benzene exposure biomonitoring standards
In vivo rat [14C]benzene; 60-75% globin radioactivity as two adducts.
Toxicology Biomarker Benzene Exposure Hemoglobin Adduct

Applications of S-Phenylcysteine


HIV Protease Inhibitor Scaffold

S-Phenylcysteine is an indispensable chiral building block for the synthesis of Nelfinavir and related peptidomimetic HIV protease inhibitors [1]. Its specific phenylthioether side chain is required for key hydrophobic interactions within the enzyme's active site. Attempts to substitute it with other S-alkyl cysteines would result in a loss of potency and selectivity, as the phenyl ring's size and electronic properties are non-negotiable for the drug's pharmacophore.

Protease-Resistant Peptide Design

As demonstrated by its negligible hydrolysis rate by thermolysin, S-Phenylcysteine is the amino acid of choice for designing protease-resistant peptides [1]. When incorporated into a peptide sequence, it provides a site that is stable against common proteases, extending the peptide's half-life in biological assays or therapeutic applications. This is a direct, evidence-backed advantage over more labile aliphatic S-alkyl cysteine analogs.

Drug Metabolism Control Compound

Given its established profile as the weakest inhibitor of cytochrome P450 enzymes among its chalcogen analogs, S-Phenylcysteine serves as an ideal negative control or a minimal-interference scaffold in early-stage drug discovery [1]. Its use in assays helps de-risk lead compounds by providing a baseline of low CYP liability, a critical step before investing in more complex and costly in vivo studies.

Biomarker Standard for Benzene Exposure

High-purity S-Phenylcysteine is essential as a reference standard for the quantitative analysis of S-phenylcysteine hemoglobin adducts in blood samples from individuals exposed to benzene [1]. This application is critical for occupational health monitoring, environmental exposure assessment, and regulatory compliance in industries where benzene is used or produced.

Application
Selection Property
Validation Focus
Peptidomimetic inhibitor design
Chiral phenylthioether building block
Pharmacophore context in target engagement assays
Protease-stable peptide research
Thermolysin-stable moiety
Peptide half-life in proteolytic assays
CYP inhibition comparator
Low CYP inhibition profile
De-risking metabolic interference in lead optimization
Benzene biomonitoring standard
Hemoglobin adduct reference material
Quantitative assay development for exposure assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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